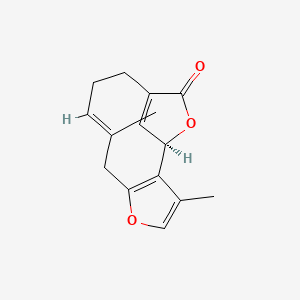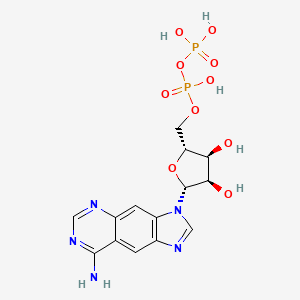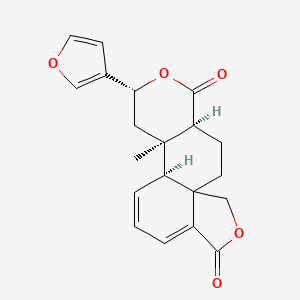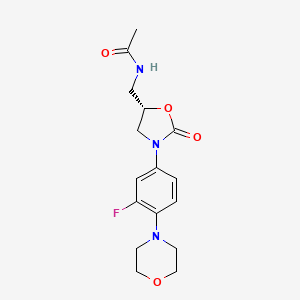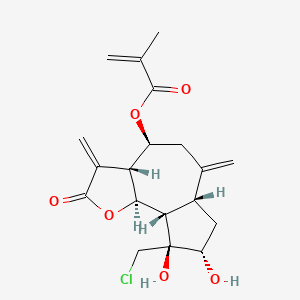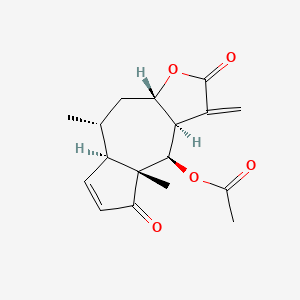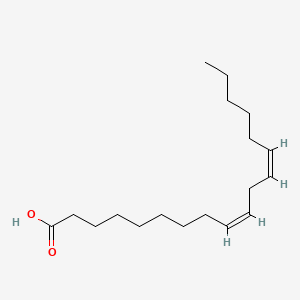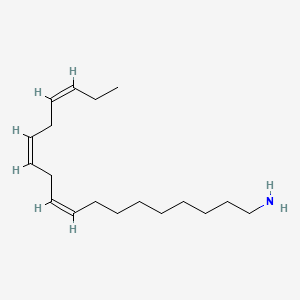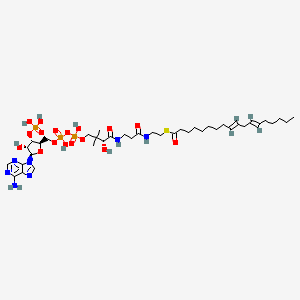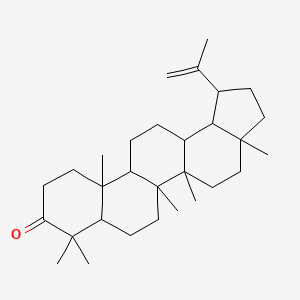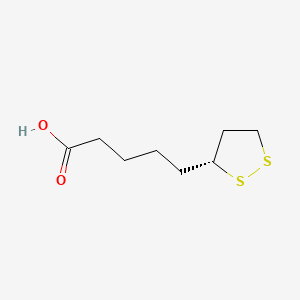
Acide lipoïque
Vue d'ensemble
Description
C'est un cofacteur essentiel pour plusieurs complexes enzymatiques mitochondriaux impliqués dans le métabolisme énergétique et des acides aminés . L'acide lipoïque est unique en ce qu'il est à la fois soluble dans l'eau et dans les graisses, ce qui lui permet de fonctionner dans divers environnements cellulaires .
Applications De Recherche Scientifique
Lipoic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties.
Medicine: It is used as an antioxidant and has therapeutic potential in treating conditions such as diabetes, neurodegenerative diseases, and cardiovascular disorders
Industry: Lipoic acid is used in the formulation of dietary supplements and pharmaceuticals.
Mécanisme D'action
Target of Action
Lipoic acid, also known as α-lipoic acid, is a naturally occurring compound that plays a crucial role in various biochemical reactions . It primarily targets Histone Deacetylases (HDACs) , specifically HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 . These enzymes are involved in the regulation of gene expression and play a significant role in cellular functions .
Mode of Action
Lipoic acid interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to the hyperacetylation of HDAC substrates . Lipoic acid is also involved in oxidative decarboxylations of keto acids . It exists as two enantiomers, the R-enantiomer and the S-enantiomer . The R-enantiomer is the naturally occurring form and is the one that inhibits HDACs at physiologically relevant concentrations .
Biochemical Pathways
Lipoic acid is involved in central metabolic pathways and is essential for aerobic metabolism . It acts as a cofactor for several enzymes, including the pyruvate dehydrogenase complex, which is critical to the citric acid cycle . It also plays a role in the glycine cleavage system, which regulates glycine concentrations .
Pharmacokinetics
Lipoic acid exhibits a bioavailability of approximately 30% when taken orally . Intravenous delivery of lipoic acid guarantees direct absorption into the bloodstream, bypassing the gastrointestinal tract, which enhances the compound’s bioavailability and potency .
Result of Action
The molecular and cellular effects of lipoic acid’s action are primarily due to its antioxidant properties . It has the ability to scavenge and inactivate free radicals, reducing oxidative stress . This antioxidant activity protects cells and tissues from oxidative damage, which is particularly beneficial in conditions such as neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lipoic acid. For instance, the sulfur atoms within the α-lipoic acid ring play a crucial role in exerting antioxidant activity . The oxidized form (α-lipoic acid, ALA) and its reduced derivative (dihydrolipoic acid, DHLA) function as a potent redox couple, participating in different aspects of the antioxidant defense system . Furthermore, metabolites like DHLA, bisnorlipoic acid, and tetranorlipoic acid may contribute to the antioxidant effect of lipoic acid in vivo .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Lipoic acid plays a crucial role in biochemical reactions, particularly in oxidative decarboxylation processes. It acts as a cofactor for five key enzyme complexes: pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, the glycine cleavage system, branched-chain alpha-keto acid dehydrogenase, and alpha-oxo (keto)adipate dehydrogenase . These enzymes are essential for the citric acid cycle and energy production. Lipoic acid interacts with these enzymes by forming a covalent bond with lysine residues, facilitating the transfer of acyl groups and enabling the catalytic activity of the enzyme complexes .
Cellular Effects
Lipoic acid exerts significant effects on various cell types and cellular processes. It is known for its antioxidant properties, which help scavenge reactive oxygen species and regenerate other antioxidants such as glutathione, vitamin C, and vitamin E . Lipoic acid influences cell signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor-kappa B (NF-κB), which play roles in cellular metabolism and inflammation . Additionally, lipoic acid has been shown to modulate gene expression by affecting the activity of transcription factors and histone deacetylases, thereby influencing cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, lipoic acid exerts its effects through several mechanisms. It acts as a coenzyme in the mitochondrial enzyme complexes, facilitating the oxidative decarboxylation of alpha-keto acids . Lipoic acid also functions as an antioxidant by directly scavenging reactive oxygen species and regenerating other antioxidants . Furthermore, lipoic acid can chelate metal ions, reducing their availability for catalyzing oxidative reactions . It also modulates the activity of various signaling pathways, including AMPK and NF-κB, by influencing the phosphorylation and activation of key proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lipoic acid have been studied over various time frames. Lipoic acid is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that lipoic acid supplementation can improve mitochondrial function and reduce oxidative stress in aging models . In vitro and in vivo studies have demonstrated that lipoic acid can enhance cellular antioxidant capacity and protect against oxidative damage over extended periods .
Dosage Effects in Animal Models
The effects of lipoic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of lipoic acid can improve metabolic parameters, enhance antioxidant defenses, and reduce inflammation . High doses of lipoic acid may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . The optimal dosage of lipoic acid for therapeutic purposes depends on the specific condition being treated and the animal model used .
Metabolic Pathways
Lipoic acid is involved in several metabolic pathways, primarily related to energy production and redox regulation. It acts as a cofactor for enzyme complexes in the citric acid cycle, facilitating the conversion of pyruvate and alpha-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively . Lipoic acid also participates in the glycine cleavage system, which regulates glycine levels and contributes to one-carbon metabolism . Additionally, lipoic acid influences the redox state of cells by modulating the levels of reduced and oxidized glutathione .
Transport and Distribution
Lipoic acid is transported and distributed within cells and tissues through various mechanisms. It can enter cells via specific transporters and undergo intracellular reduction to dihydrolipoic acid, which is the active form of the compound . Lipoic acid and its reduced form can bind to proteins and enzymes, facilitating their transport and distribution within the cell . The compound is also known to accumulate in mitochondria, where it exerts its primary biochemical effects .
Subcellular Localization
Lipoic acid is primarily localized in the mitochondria, where it functions as a cofactor for mitochondrial enzyme complexes . It is targeted to the mitochondria through specific targeting signals and post-translational modifications that direct its localization . The subcellular localization of lipoic acid is crucial for its role in energy metabolism and redox regulation, as it ensures the compound is available at the site of its primary biochemical activities .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide lipoïque peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'acide 6,8-dichloro octanoïque avec du sulfure de sodium, suivie d'une cyclisation pour former le cycle dithiolane . Une autre méthode implique l'utilisation de chlorure de thionyle et de poudre de zinc en présence de tétrahydrofurane anhydre pour produire des composés intermédiaires qui sont ensuite traités pour donner de l'this compound .
Méthodes de production industrielle : La production industrielle de l'this compound implique souvent l'utilisation de catalyseurs chimiques et de techniques de résolution chirale pour obtenir l'énantiomère souhaité . Le processus comprend généralement plusieurs étapes de purification et de raffinage pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : L'acide lipoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Substitution : Les réactions de substitution impliquent souvent le remplacement des atomes de soufre dans le cycle dithiolane par d'autres groupes fonctionnels.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la lipoamide, l'acide dihydrolipoïque et divers dérivés substitués .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans diverses réactions chimiques en raison de ses propriétés redox.
Médecine : Il est utilisé comme antioxydant et a un potentiel thérapeutique dans le traitement de maladies telles que le diabète, les maladies neurodégénératives et les troubles cardiovasculaires
Industrie : L'this compound est utilisé dans la formulation de compléments alimentaires et de produits pharmaceutiques.
5. Mécanisme d'action
L'this compound exerce ses effets principalement par le biais de ses propriétés antioxydantes. Il agit comme un cofacteur pour les complexes enzymatiques mitochondriaux, facilitant la décarboxylation oxydative des cétoacides . L'this compound améliore également l'activité d'autres antioxydants, tels que le glutathion et les vitamines C et E, en les recyclant à leurs formes actives . De plus, il chélate les ions métalliques et piège les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs .
Composés similaires :
Lipoamide : Un dérivé de l'this compound qui fonctionne comme un cofacteur dans les réactions enzymatiques.
Acide aspartique : Un autre composé organosulfuré présentant des propriétés antioxydantes similaires.
Unicité : L'this compound est unique en raison de sa double solubilité dans l'eau et les graisses, ce qui lui permet de fonctionner dans divers environnements cellulaires . Sa capacité à recycler d'autres antioxydants et à chélater les ions métalliques le distingue encore plus des autres composés similaires .
Comparaison Avec Des Composés Similaires
Lipoamide: A derivative of lipoic acid that functions as a cofactor in enzymatic reactions.
Asparagusic Acid: Another organosulfur compound with similar antioxidant properties.
Uniqueness: Lipoic acid is unique due to its dual solubility in water and fat, allowing it to function in various cellular environments . Its ability to recycle other antioxidants and chelate metal ions further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
5-[(3R)-dithiolan-3-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152651 | |
| Record name | (R)-Lipoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Lipoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Lipoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity. | |
| Record name | Lipoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1200-22-2 | |
| Record name | α-Lipoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lipoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lipoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Lipoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Arlipoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLL71EBS9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Lipoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60.5 °C | |
| Record name | Lipoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Lipoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
